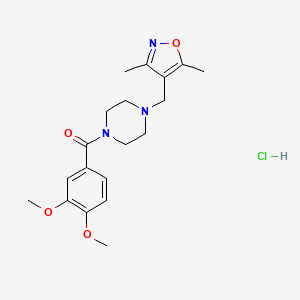

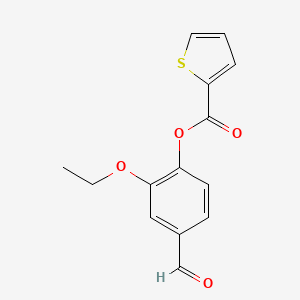

(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . It has been studied for its inhibitory activities against BRD4, a protein that has shown potential in cancer therapy . Notably, a compound named DDT26, which is a derivative of this compound, exhibited potent inhibitory effect on BRD4 .

Synthesis Analysis

The synthesis of this compound involves the design and creation of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . The exact synthesis process of “(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is not specified in the available resources.Applications De Recherche Scientifique

Molecular Interactions and Receptor Studies

A detailed study on molecular interactions of specific antagonists with the CB1 cannabinoid receptor utilized molecular orbital methods and conformational analysis to understand the steric binding interactions, proposing that certain conformers possess the proper spatial orientation and distinct electrostatic character for receptor binding. This research contributes significantly to our understanding of receptor-ligand interactions and could inform the development of novel therapeutic agents (Shim et al., 2002).

Synthesis and Antioxidant Properties

Research into the synthesis of diphenylmethane derivatives, including a natural product, and their antioxidant properties showcases the potential of these compounds in combating oxidative stress-related diseases. The study highlights the effective antioxidant power of synthesized bromophenols, compared to synthetic standard antioxidant compounds (Balaydın et al., 2010).

Potential Therapeutic Agents

Another study focused on the synthesis of {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach, evaluating their α-glucosidase inhibitory activity and hemolytic profile. This work opens avenues for developing new therapeutic agents for diseases like diabetes (Abbasi et al., 2019).

HIV Entry Inhibitors

A potent allosteric noncompetitive antagonist of the CCR5 receptor, demonstrated significant antiviral effects for HIV-1, offering insights into the receptor-based mechanism of action and potential strategies for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).

Condensing Agents and Amide Formation

The study of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent highlights its role in the formation of amides and esters, demonstrating a practical method for chemical synthesis that could be applied in pharmaceutical manufacturing (Kunishima et al., 1999).

Orientations Futures

The future directions for this compound involve further exploration of its inhibitory activities against BRD4 . Given the promising potential of BRD4 inhibitors in cancer therapy, there is significant clinical value in developing novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy .

Mécanisme D'action

Target of Action

The primary target of this compound is BRD4 , a protein that plays a crucial role in gene expression and cell growth . BRD4 inhibitors have shown promising potential in cancer therapy .

Mode of Action

The compound exhibits a potent inhibitory effect on BRD4 . It interacts with BRD4, leading to changes in the protein’s activity and function . This interaction can interfere with cellular DNA damage repair mechanisms .

Biochemical Pathways

The compound’s action on BRD4 affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively . The compound’s action can induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .

Result of Action

The compound demonstrates significant anti-proliferative activity against certain cell lines . It can induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase . These effects contribute to its potential as an anti-cancer agent .

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4.ClH/c1-13-16(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)15-5-6-17(24-3)18(11-15)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHMGLVZSDWVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)

![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)

![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)